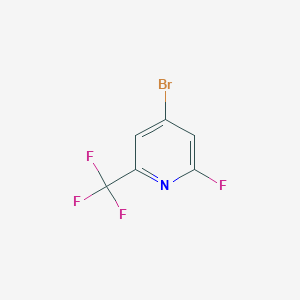

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination and bromination reactions under controlled conditions to ensure high yields and purity. The use of advanced fluorinating agents and catalysts is common to achieve efficient and selective introduction of fluorine atoms.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluorine substituents activate the pyridine ring toward nucleophilic attack, particularly at the bromine-bearing carbon.

Key Reaction Pathways

-

Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 4-amino-2-fluoro-6-(trifluoromethyl)pyridine (85% yield) .

-

Thiolation : Treatment with sodium hydrosulfide (NaSH) in DMF replaces bromine with a thiol group, forming 4-mercapto-2-fluoro-6-(trifluoromethyl)pyridine .

-

Methoxylation : Methanol and potassium carbonate under reflux produce the 4-methoxy derivative (72% yield) .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonolysis | NH₃ (aq), 80°C | 4-Amino derivative | 85 |

| Methoxylation | K₂CO₃, MeOH, Δ | 4-Methoxy derivative | 72 |

| Thiolation | NaSH, DMF, 60°C | 4-Mercapto derivative | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation. The fluorine and -CF₃ groups enhance the stability of intermediates during catalysis.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example:

-

With phenylboronic acid : Forms 4-phenyl-2-fluoro-6-(trifluoromethyl)pyridine (90% yield) .

-

With heteroaryl boronic acids : Produces pyridine-heteroaryl hybrids used in agrochemical intermediates .

Table 2: Suzuki-Miyaura Coupling Examples

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl derivative | 90 |

| 3-Pyridylboronic acid | Pd(dba)₂, SPhos | 4-(3-Pyridyl) derivative | 78 |

Halogen Exchange

The bromine atom can be replaced via halogen-exchange reactions:

-

Iodination : KI/CuI in DMF at 120°C substitutes bromine with iodine (82% yield) .

-

Chlorination : PCl₅ in chlorobenzene replaces bromine with chlorine (65% yield) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, but the -CF₃ group remains intact .

Deprotonation and Functionalization

The hydrogen at the 3-position is acidic (pKa ≈ 25–28) due to the electron-withdrawing -CF₃ group. Deprotonation with LDA followed by electrophilic trapping enables further derivatization:

-

Carboxylation : Trapping with CO₂ yields 3-carboxy-4-bromo-2-fluoro-6-(trifluoromethyl)pyridine (75% yield) .

-

Silylation : Reaction with TMSCl produces the 3-trimethylsilyl derivative .

Table 3: Agrochemical Derivatives

| Derivative | Target Application | Key Reaction |

|---|---|---|

| 4-Cyano derivative | Insecticide | NAS with CuCN |

| 4-(Pyridazin-3-yl) | Herbicide | Suzuki coupling |

Stability and Reaction Optimization

Applications De Recherche Scientifique

Chemistry

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a versatile building block in the development of pharmaceuticals and agrochemicals.

Biology

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : The compound's derivatives have shown potential against various pathogens, including bacteria and fungi.

- Anticancer Properties : Studies have suggested that certain analogues can inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is utilized as a precursor for synthesizing drug candidates. The incorporation of fluorine atoms is known to enhance the pharmacokinetic properties of drugs, improving their efficacy and bioavailability.

Industry

The compound is also used in the production of specialty chemicals with unique properties such as high thermal stability and resistance to degradation. Its applications extend to the manufacturing of materials used in electronics and coatings.

Case Study 1: Antichlamydial Activity

A study focused on the antichlamydial activity of various analogues derived from this compound demonstrated significant inhibition of Chlamydia trachomatis growth. The most potent analogue exhibited an IC50 value as low as 5.2 μg/mL, highlighting the importance of trifluoromethyl substitutions in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships revealed that modifications to the pyridine ring significantly influence biological activity. For instance, replacing trifluoromethyl groups with other substituents resulted in decreased antimicrobial efficacy, underscoring the critical role of these groups in maintaining activity.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, as a precursor to histone deacetylase inhibitors, it affects gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the bromine atom.

4-Bromo-2-(trifluoromethyl)pyridine: Similar but does not have the fluorine atom.

2-Bromo-5-fluoropyridine: Contains bromine and fluorine but lacks the trifluoromethyl group.

Uniqueness

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its unique structural features, which include a bromine atom and trifluoromethyl groups. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C6H3BrF3N

- Molecular Weight : 227.99 g/mol

- Physical State : Typically appears as colorless or pale yellow crystals.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets due to its lipophilic nature from the trifluoromethyl groups. This property enhances membrane permeability, allowing the compound to effectively engage with enzymes and receptors involved in critical biological processes.

Antimicrobial Properties

Research has indicated that derivatives of trifluoromethylpyridines exhibit significant antimicrobial activity. For instance, a study on trifluoromethylpyridine amide derivatives demonstrated antibacterial effects against various pathogens. The minimum inhibitory concentrations (MICs) for selected compounds were reported as follows:

| Compound | MIC (mg/L) |

|---|---|

| E1 | 40 |

| E2 | 26 |

| E3 | 9 |

These results suggest that modifications in the pyridine structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in pharmaceutical applications .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research focusing on similar trifluoromethylpyridine derivatives has shown effectiveness against several cancer cell lines. For example, a study highlighted a related compound's ability to inhibit the activity of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The dual inhibition of BCAT1/2 by a novel derivative led to significant reductions in cancer cell viability, demonstrating the therapeutic potential of trifluoromethylpyridines in oncology .

Synthesis and Derivative Development

The synthesis of this compound typically involves halogenation and fluorination reactions on pyridine derivatives. The presence of bromine and trifluoromethyl groups allows for further chemical modifications that can enhance biological activity.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized a series of trifluoromethylpyridine derivatives, including this compound, and evaluated their biological activities. The results indicated that certain modifications led to improved selectivity and potency against specific cancer types compared to standard treatments .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Bromo-4-(trifluoromethyl)pyridine | Low | Moderate |

| 4-Chloro-2,6-bis(trifluoromethyl)pyridine | High | Moderate |

This table illustrates how structural variations influence both antimicrobial and anticancer activities .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXIVSBOMMDPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.